4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromopyrazole with pyridine derivatives. One common method includes the use of 4-bromo-1H-pyrazole as a starting material, which is then reacted with pyridine-4-carbaldehyde under suitable conditions to form the desired compound . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazole derivatives, while oxidation or reduction can lead to different functionalized pyrazoles .
Scientific Research Applications
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting various biological pathways.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical research and industrial applications
Mechanism of Action
The mechanism of action of 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative that can be used as a starting material for the synthesis of more complex compounds.
Pyridine Derivatives: Compounds containing the pyridine ring, which are widely studied for their biological activities.
Uniqueness
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is unique due to its dual presence of both pyrazole and pyridine rings, which can confer a broad range of biological activities and make it a versatile building block in medicinal chemistry .
Properties
Molecular Formula |
C9H9BrN4 |
---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
4-bromo-1-(pyridin-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-6-14(13-9(8)11)5-7-1-3-12-4-2-7/h1-4,6H,5H2,(H2,11,13) |
InChI Key |
NTIMDIUPRDKCOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.